molecular formula C22H32N2O3 B5614525 N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5614525
M. Wt: 372.5 g/mol
InChI Key: VYTYZEGAISFDBV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemical compounds with potential biological activity. The chemical structure involves complex functional groups and has been a subject of various synthetic and structural analyses.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, as seen in the synthesis of related compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and others (Lu et al., 2017). These processes typically involve multi-step reactions, including amination, cyclization, and amidation.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallographic methods. For instance, the crystal structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the spatial arrangement of the molecule and intermolecular interactions (Ji et al., 2018).

Chemical Reactions and Properties

The chemical behavior of this compound can be inferred from similar molecules, which often show reactivity typical of amides and carboxamides. These compounds may undergo further chemical transformations, such as cyclization, as seen in the synthesis of various heterocyclic compounds (Saitoh et al., 2001).

properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c25-21(19-8-13-27-20-7-3-2-6-18(20)16-19)23-17-22(9-4-1-5-10-22)24-11-14-26-15-12-24/h2-3,6-7,19H,1,4-5,8-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYZEGAISFDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2CCOC3=CC=CC=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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